{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of a 4-fluorophenyl hydrazine with a suitable diketone to form the pyrazole ring.
Alkylation: The pyrazole ring is then alkylated with a pentyl halide to introduce the pentyl group.
Amination: The resulting compound is then reacted with methylamine to introduce the methylamine group.
Formation of the dihydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of {5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets and improve its stability .
Properties
IUPAC Name |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpentan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3.2ClH/c1-17-10-4-2-3-5-14-11-15(19-18-14)12-6-8-13(16)9-7-12;;/h6-9,11,17H,2-5,10H2,1H3,(H,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVBZOYMNGXBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NN1)C2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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